molecular formula C20H20N2O3S2 B2580324 N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide CAS No. 922816-89-5

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide

Cat. No.: B2580324
CAS No.: 922816-89-5
M. Wt: 400.51
InChI Key: AZBUVMZJVLFGTF-UHFFFAOYSA-N
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Description

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide is a synthetic organic compound with a molecular weight of 400.5 g/mol and a CAS Number of 922818-67-5 . This chemical belongs to the class of thiazole derivatives, a scaffold renowned in medicinal chemistry for its versatile pharmacological applications, which include potential use in anticancer and antimicrobial research . The compound's structure, which incorporates a benzamide group and an ethylsulfonyl substituent, is crucial for its biological activity and ability to interact with specific enzymes or receptors . Thiazole derivatives analogous to this compound are frequently investigated as potent inhibitors of various enzymes, such as urease, α-glucosidase, and α-amylase, making them promising candidates for metabolic disorder research . Furthermore, similar N-(thiazol-2-yl)-benzamide analogs have been identified and functionally characterized as potent and selective antagonists for certain ion channels, such as the Zinc-Activated Channel (ZAC), and are explored as negative allosteric modulators and state-dependent inhibitors in neurological studies . The presence of the sulfonyl group is a key feature in many modern drug discovery efforts, as it is often found in compounds with antibacterial properties . This product is intended for research purposes in chemistry, biology, and drug discovery. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can leverage this compound as a key intermediate or lead molecule in developing novel therapeutic agents.

Properties

IUPAC Name

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S2/c1-4-27(24,25)18-8-6-5-7-16(18)19(23)22-20-21-17(12-26-20)15-10-9-13(2)14(3)11-15/h5-12H,4H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBUVMZJVLFGTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the 3,4-Dimethylphenyl Group: The 3,4-dimethylphenyl group can be introduced via a Friedel-Crafts acylation reaction using 3,4-dimethylbenzoyl chloride and an appropriate thiazole derivative.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be added through a sulfonylation reaction using ethylsulfonyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide or thiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazole or benzamide derivatives.

Scientific Research Applications

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound against various bacterial and fungal strains. The following table summarizes key findings from recent research:

Study Pathogen Tested Activity Observed Methodology
Bacillus subtilisSignificant activityMinimum Inhibitory Concentration (MIC)
Escherichia coliModerate activityCup Plate Method
Aspergillus nigerPromising activityTurbidimetric Method

The compound exhibits broad-spectrum antimicrobial effects, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

Research has also focused on the anticancer potential of N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide. Notable findings include:

  • Cell Lines Tested: Various cancer cell lines including MCF7 (breast cancer).
  • Results: Compounds derived from similar thiazole structures demonstrated cytotoxic effects against cancer cells, indicating potential for further exploration in cancer therapy .

Case Study 1: Synthesis and Antimicrobial Evaluation

In a study published in Chemistry & Biology Interface, researchers synthesized derivatives related to thiazole compounds and assessed their antimicrobial efficacy against Bacillus subtilis and Aspergillus niger. The study highlighted that compounds with specific substituents showed enhanced activity, suggesting structure-activity relationships that could be leveraged in drug design .

Case Study 2: Anticancer Screening

Another investigation focused on thiazole derivatives' anticancer properties, where molecular docking studies were performed to understand the binding interactions of synthesized compounds with target proteins involved in cancer cell proliferation. The results indicated that certain derivatives exhibited promising binding affinities, correlating with their observed cytotoxicity against breast cancer cell lines .

Mechanism of Action

The mechanism of action of N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Core Structural Variations

The table below highlights key structural differences between the target compound and its analogs:

Compound Name Thiazole Substituent Benzamide Substituent Molecular Formula* Key Features
Target Compound 4-(3,4-Dimethylphenyl) 2-(Ethylsulfonyl) C₂₀H₂₁N₃O₃S₂ Ethylsulfonyl at benzamide C2; bulky aryl group on thiazole
7a () 4-(Pyridin-2-yl) 3-(Methylsulfonyl) C₁₆H₁₃N₃O₃S₂ Pyridine ring enhances polarity; methylsulfonyl at C3
7b () 4-(Pyridin-2-yl) 4-(Ethylsulfonyl) C₁₇H₁₅N₃O₃S₂ Ethylsulfonyl at benzamide C4; positional isomer of target
2D216 () 4-(2,5-Dimethylphenyl) 4-(Piperidin-1-ylsulfonyl) C₂₃H₂₆N₃O₃S₂ Piperidine-sulfonyl group; modulates lipophilicity
GSK1570606A () 4-(Pyridin-2-yl) 2-(4-Fluorophenyl)acetamide C₁₆H₁₂FN₃OS Acetamide linker; fluorine enhances bioavailability

Physicochemical and Spectroscopic Properties

Melting Points and Solubility

While explicit data for the target compound is unavailable, analogs in show melting points ranging from 90–250°C, influenced by substituent polarity and crystallinity. The ethylsulfonyl group in the target compound may reduce solubility in aqueous media compared to methylsulfonyl derivatives (e.g., 7a) .

Spectroscopic Data

  • 1H NMR : Thiazole protons in analogs (e.g., ) resonate at δ 7.2–8.4 ppm, while sulfonyl groups deshield adjacent aromatic protons to δ 7.5–8.5 ppm .
  • IR Spectroscopy : Sulfonyl stretching vibrations (1243–1258 cm⁻¹) and carbonyl bands (~1663 cm⁻¹) are consistent across benzamide-thiazole derivatives .

Biological Activity

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C21H22N2O3S2
  • Molecular Weight : 414.5 g/mol
  • CAS Number : 919757-40-7

The compound features a thiazole ring, a benzamide group, and an ethylsulfonyl substituent, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The thiazole moiety is known for its role in modulating biological pathways, while the benzamide group may enhance binding affinity to target proteins.

Anticancer Activity

Research indicates that derivatives of thiazole compounds exhibit significant anticancer properties. For instance:

  • Cell Line Studies : In vitro studies have shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines, including A549 (lung cancer) and HT29 (colon cancer). The IC50 values for these compounds are often compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

Thiazole derivatives have also demonstrated antimicrobial effects. In studies assessing antibacterial activity:

  • Comparison with Standards : Compounds similar to this benzamide have shown effectiveness against bacterial strains comparable to norfloxacin. The presence of electron-donating groups in the structure has been linked to enhanced antimicrobial activity .

Case Studies and Research Findings

  • Study on Anticancer Efficacy :
    • A study evaluated the anticancer potential of various thiazole derivatives, revealing that certain substitutions on the phenyl ring significantly enhanced cytotoxicity against A549 cells. The presence of a dimethyl group was particularly noted for improving activity .
  • Antimicrobial Evaluation :
    • Another investigation focused on the antibacterial properties of thiazole derivatives, where compounds were tested against multiple bacterial strains. Results indicated that modifications in the thiazole structure could lead to improved antimicrobial efficacy .

Data Table: Biological Activity Summary

Activity TypeCell Line/OrganismIC50 Value (µM)Reference
AnticancerA549 (Lung Cancer)<10
AnticancerHT29 (Colon Cancer)<15
AntimicrobialStaphylococcus aureusComparable to Norfloxacin

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